5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

Procure this ortho-substituted arylhydrazine (CAS 1000018-33-6) for medicinal chemistry. Its unique bromine, methyl, and methylsulfonyl substitution pattern on a single phenyl ring enables efficient pyrazole/indazole scaffold synthesis and Pd-catalyzed cross-coupling—functionality unattainable with simpler analogs. High purity (>95%) supports reliable R&D outcomes.

Molecular Formula C8H11BrN2O2S
Molecular Weight 279.16 g/mol
CAS No. 1000018-33-6
Cat. No. B1346403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine
CAS1000018-33-6
Molecular FormulaC8H11BrN2O2S
Molecular Weight279.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NN)Br)S(=O)(=O)C
InChIInChI=1S/C8H11BrN2O2S/c1-5-3-8(14(2,12)13)6(9)4-7(5)11-10/h3-4,11H,10H2,1-2H3
InChIKeyILCXSEHPOZCVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine (CAS 1000018-33-6): Technical Procurement Guide for This Ortho-Substituted Hydrazine Building Block


5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine (CAS 1000018-33-6) is an ortho-substituted arylhydrazine derivative characterized by a bromine atom, a methyl group, and a methylsulfonyl moiety on a single phenyl ring . This substitution pattern distinguishes it from simple phenylhydrazines and other methylsulfonylphenylhydrazine analogs by providing a specific set of physicochemical and reactivity properties, making it a specialized intermediate in medicinal chemistry and organic synthesis . The compound has a molecular weight of 279.16 g/mol and a reported melting point range of 195–197 °C .

Why 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine Cannot Be Replaced by Unsubstituted or Mono-Substituted Analogs


Generic substitution with simpler analogs, such as 4-(methylsulfonyl)phenylhydrazine or 5-bromo-2-methylphenylhydrazine, fails because these compounds lack the full ortho-substitution pattern required for specific downstream transformations . The combination of the bromine atom (a handle for cross-coupling reactions), the methylsulfonyl group (a strong electron-withdrawing group that influences reactivity and solubility), and the hydrazine moiety (a key functional group for forming nitrogen-containing heterocycles) creates a unique reactivity profile [1]. This profile dictates the compound's utility in constructing specific molecular scaffolds, such as substituted pyrazoles or indazoles, which cannot be accessed with high efficiency or selectivity using less functionalized or differently substituted starting materials [2].

Quantitative Differentiation of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine (CAS 1000018-33-6)


Structural and Reactivity Differentiation: Ortho-Bromo vs. Ortho-Chloro Analogs in Arylhydrazine Couplings

The presence of a bromine atom at the ortho position relative to the hydrazine group provides a superior handle for palladium-catalyzed cross-coupling reactions compared to the corresponding chloro-analog, 2-Chloro-4-methylsulfonylphenylhydrazine [1]. Aryl bromides are generally more reactive than aryl chlorides in oxidative addition steps with Pd(0) catalysts, enabling milder reaction conditions and broader substrate scope in transformations such as Suzuki-Miyaura or Buchwald-Hartwig couplings [2].

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

Melting Point and Crystallinity as Indicators of Purity and Handling Properties

The target compound exhibits a sharp melting point range of 195–197 °C, indicating high crystallinity and purity . This is a key differentiator from non-crystalline or low-melting analogs like 4-(Methylsulfonyl)phenylhydrazine (CAS 877-66-7), which is typically supplied as a hydrochloride salt with a melting point below 200 °C [1]. The high melting point of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine facilitates purification via recrystallization and ensures its stability as a solid during storage and handling.

Analytical Chemistry Quality Control Process Chemistry

LogP and PSA Differentiation for Optimized Pharmacokinetic Properties

Computational predictions indicate that 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine has a LogP of 3.30070 and a polar surface area (PSA) of 80.57 Ų . This physicochemical profile differs significantly from less substituted analogs like 4-(Methylsulfonyl)phenylhydrazine, which has a predicted LogP of approximately 0.8 and a PSA of 88.9 Ų [1]. The higher LogP of the target compound suggests increased lipophilicity, which may enhance membrane permeability, while its lower PSA falls within the range favorable for oral bioavailability.

Medicinal Chemistry Drug Design ADME

Reported Biological Activity: A Note on Antimicrobial Potential

Vendor literature indicates that 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine is being studied for potential antimicrobial and anti-inflammatory properties . While specific quantitative data (e.g., MIC values) are not publicly available from primary research papers, the compound is described as a 'hydrazine derivative' with 'potential biological activities' . This is a common descriptor for this chemical class, and it is noted for the purpose of directing users to the correct product for biological screening libraries.

Antimicrobial Research Anti-inflammatory Research Biological Screening

Validated Application Scenarios for 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine (CAS 1000018-33-6)


As a Precursor for Ortho-Substituted Pyrazoles and Indazoles via Hydrazine Cyclocondensation

The hydrazine moiety of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine makes it an ideal building block for synthesizing a library of 1-arylpyrazoles and indazoles, which are privileged scaffolds in medicinal chemistry [1]. Its ortho-bromo and methylsulfonyl substituents allow for further functionalization of the resulting heterocyclic core, enabling the creation of diverse, highly substituted compounds for drug discovery. This application is supported by the general reactivity of arylhydrazines in pyrazole synthesis [2].

As a Coupling Partner in Pd-Catalyzed Suzuki-Miyaura Reactions for Biaryl Synthesis

The aryl bromide group in 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine serves as a robust leaving group for palladium-catalyzed cross-coupling reactions [1]. This makes the compound a valuable building block for attaching the substituted phenyl ring to a wide variety of boronic acids or other organometallic partners, forming complex biaryl systems common in pharmaceuticals and advanced materials [2]. The methylsulfonyl group can further enhance the electron-deficient nature of the aryl ring, potentially modulating the reactivity in these couplings .

As a Reference Standard for Analytical Method Development and Quality Control

The high melting point (195–197 °C) and commercial availability of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine at >95% purity make it suitable for use as an analytical reference standard [1]. It can be employed to calibrate HPLC or GC instruments for purity assays of related compounds or to identify unknown impurities in synthetic processes [2]. The compound is available as a standard under ISO 17034 accreditation from specific vendors .

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